molecular formula C23H18N2O3 B2906329 3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929493-65-2

3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2906329
CAS No.: 929493-65-2
M. Wt: 370.408
InChI Key: XXXZMGZVIWTWIG-UHFFFAOYSA-N
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Description

3-Phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a heterocyclic compound featuring a fused chromeno-oxazine core substituted with a phenyl group at position 3 and a pyridin-3-ylmethyl group at position 7.

Properties

IUPAC Name

3-phenyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-22-18-8-9-21-19(13-25(15-28-21)12-16-5-4-10-24-11-16)23(18)27-14-20(22)17-6-2-1-3-7-17/h1-11,14H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXZMGZVIWTWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a chromeno ring fused with an oxazine ring and substituted with phenyl and pyridinylmethyl groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
CAS Number 929493-65-2

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions using chromone derivatives and pyridine-based compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry are employed to confirm the structure and purity of the compound .

Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For example, oxazine derivatives have been studied for their ability to inhibit cancer cell proliferation. The compound's mechanism likely involves interaction with specific molecular targets such as enzymes or receptors related to cancer cell growth.

In a study involving related compounds, the anticancer activity was evaluated using the MTT assay against human lung cancer cells (A549). Results demonstrated that certain derivatives exhibited an IC50 value of approximately 65.43 μg/mL, indicating moderate potency compared to established chemotherapeutics like Doxorubicin (IC50 = 14.61 μg/mL) .

Antimicrobial Properties

The biological activity of oxazine derivatives extends to antimicrobial effects. Similar compounds have shown efficacy against various pathogens including bacteria and fungi. This suggests that this compound may also possess antimicrobial properties worth investigating further.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It could interact with cellular receptors that regulate cell growth and apoptosis.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same class as this compound:

  • Anticancer Study : A derivative exhibited an IC50 value against A549 cells comparable to known anticancer agents .
  • Antimicrobial Study : Related oxazine derivatives demonstrated significant antimicrobial activity against various bacterial strains .

Scientific Research Applications

Overview

3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with significant potential in various biological applications. Its unique structure features a chromeno ring fused with an oxazine ring, substituted with phenyl and pyridinylmethyl groups, indicating diverse biological activities. This article explores its synthesis, characterization, and various applications, particularly in medicinal chemistry.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, oxazine derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism likely involves interaction with specific molecular targets associated with cancer cell growth.

A study evaluating related compounds demonstrated that certain derivatives exhibited an IC50 value of approximately 65.43 μg/mL against human lung cancer cells (A549), indicating moderate potency compared to established chemotherapeutics like Doxorubicin (IC50 = 14.61 μg/mL) .

Antimicrobial Properties

The biological activity of oxazine derivatives extends to antimicrobial effects. Similar compounds have shown efficacy against various pathogens, including bacteria and fungi. This suggests that this compound may also possess antimicrobial properties worth investigating further.

Proposed Mechanisms of Action

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It could interact with cellular receptors regulating cell growth and apoptosis.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same class as this compound:

  • Anticancer Studies : A series of oxazine derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. Compounds demonstrated significant cytotoxicity, with some achieving IC50 values comparable to standard treatments.
  • Antimicrobial Efficacy : In vitro studies showed that related compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Substituents (Position 9) Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity
3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one Pyridin-3-ylmethyl C23H18N2O3* 370.4* N/A Not reported
9-Benzyl-2-phenyl analog (6a) Benzyl C24H19NO3 370.4 138–140 Antiviral
9-(Thiophen-2-ylmethyl)-3-(4-chlorophenyl) analog Thiophen-2-ylmethyl C22H16ClNO3S 409.9 N/A Not reported
9-(2-Chlorophenyl) analog (B3) 2-Chlorophenyl C23H16ClNO3 389.8 N/A Anti-inflammatory (TNF-α inhibition)
9-(2,2,6,6-Tetramethylpiperidin-4-yl) analog Tetramethylpiperidinyl C26H30N2O3 418.5 N/A Not reported
9-(3-Morpholinopropyl) analog Morpholinopropyl C24H26N2O4 406.5 N/A Not reported

*Inferred based on structural similarity.

Key Observations:

  • Substituent Effects: Pyridin-3-ylmethyl vs. This may improve solubility but reduce lipophilicity . Chlorophenyl (B3): The electron-withdrawing chlorine atom enhances anti-inflammatory activity by stabilizing interactions with TNF-α’s active site .
  • Molecular Weight and Solubility:
    • Compounds with bulkier substituents (e.g., tetramethylpiperidinyl in ) exhibit higher molecular weights (~418 Da), which may reduce aqueous solubility but improve membrane permeability.

Pharmacological Activity

Anti-Inflammatory Activity
  • Compound B3 (2-chlorophenyl substituent): Demonstrated potent inhibition of LPS-induced cytokines (IC50 ~6.25–25 μg/mL) via TNF-α and NF-κB pathways. Molecular docking studies confirmed strong interactions with TNF-α’s active site .
Antiviral Activity
  • Benzyl Derivatives (6a–6e): Exhibited moderate to strong antiviral activity against plant pathogens, with 6d (4-methylbenzyl) showing the highest yield (70%) and activity . The pyridin-3-ylmethyl group may offer similar or enhanced activity due to improved target binding.
Antimalarial and Antitrypanosomal Activity
  • Ferrocenyl Derivatives (): Compounds with ferrocene substituents showed in vitro activity against Plasmodium falciparum (IC50 ~1–5 μM). The target compound lacks a metal center, likely shifting its mechanism away from redox activity .

Q & A

Q. Key Reaction Conditions :

  • Temperature: 80–110°C for cyclization steps.
  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) for ring closure .
  • Solvents: Dichloromethane, toluene, or THF for polar intermediates .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the pyridinylmethyl and phenyl groups. Key signals include:
    • Pyridine protons: δ 8.5–9.0 ppm (aromatic H).
    • Oxazine methylene: δ 4.2–4.5 ppm (doublet, J = 12 Hz) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]+ at m/z 399.15) .
  • IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1700 cm⁻¹ and oxazine C-O-C at 1250 cm⁻¹ .

Data Interpretation Tip : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in stereochemistry .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency. Yields improve from 60% to 85% with 5 mol% catalyst loading .
  • Solvent Optimization : Replace toluene with DMF for higher solubility of intermediates, reducing reaction time by 30% .
  • Temperature Gradients : Use microwave-assisted synthesis at 120°C to reduce cyclization time from 12 hrs to 2 hrs .

Contradiction Note : reports lower yields (50–60%) with BF₃·Et₂O, while achieves 80% using ZnCl₂. Systematic screening is recommended.

Advanced: How to address contradictory pharmacological data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for anticancer assays) and normalize data to positive controls (e.g., doxorubicin) .
    • Replicate dose-response curves (IC50) in triplicate to confirm potency variations (e.g., IC50 = 2.5 μM vs. 8.7 μM in conflicting studies) .
  • Structural Analog Testing : Compare bioactivity with analogs (e.g., 3-(4-chlorophenyl) derivatives) to isolate substituent effects .

Case Study : A 2023 study resolved contradictions in anti-inflammatory activity by identifying batch-dependent impurities via HPLC-MS .

Advanced: What strategies establish structure-activity relationships (SAR)?

Methodological Answer:

Substituent Variation : Synthesize derivatives with:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring.
  • Pyridine replacements (e.g., thiophene, furan) .

Biological Profiling : Test against kinase panels (e.g., EGFR, VEGFR2) to map target selectivity .

Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent bulkiness with binding affinity at ATP pockets .

SAR Insight : Pyridinylmethyl enhances solubility (logP = 2.1 vs. 3.5 for benzyl analogs), improving bioavailability .

Advanced: How to analyze degradation products under physiological conditions?

Methodological Answer:

  • Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) for 24 hrs. Monitor via LC-MS:
    • Major degradation pathway: Hydrolysis of the oxazine ring to form a diketone intermediate (retention time = 6.2 min) .
  • Mitigation Strategy : Introduce electron-donating groups (e.g., -OCH₃) to stabilize the oxazine ring against hydrolysis .

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